molecular formula C17H19FN2O3S B11132235 N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11132235
M. Wt: 350.4 g/mol
InChI Key: SUZFIBVUFQBKBH-BONVTDFDSA-N
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Description

N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine typically involves the reaction of 4-fluorophenacyl bromide with thiourea to form the thiazole ring. This intermediate is then reacted with L-isoleucine under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine include other thiazole derivatives such as:

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S,3S)-2-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-3-10(2)15(17(22)23)20-14(21)8-13-9-24-16(19-13)11-4-6-12(18)7-5-11/h4-7,9-10,15H,3,8H2,1-2H3,(H,20,21)(H,22,23)/t10-,15-/m0/s1

InChI Key

SUZFIBVUFQBKBH-BONVTDFDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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